molecular formula C39H65F3N12O10S B588410 Alpmhir trifluoroacetate CAS No. 132160-04-4

Alpmhir trifluoroacetate

Cat. No.: B588410
CAS No.: 132160-04-4
M. Wt: 951.078
InChI Key: PQBZGDGAFZMEAV-LZVFNOIMSA-N
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Description

Alpmhir trifluoroacetate is a chemical compound that belongs to the family of trifluoroacetates. Trifluoroacetates are known for their high stability and unique chemical properties due to the presence of three fluorine atoms attached to the acetyl group. These compounds are widely used in various fields, including organic synthesis, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpmhir trifluoroacetate can be synthesized through several methods. One common method involves the reaction of Alpmhir with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically takes place under mild conditions, with temperatures ranging from 0°C to room temperature. The reaction can be represented as follows:

[ \text{Alpmhir} + \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{this compound} + \text{CF}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of Alpmhir and trifluoroacetic anhydride, with the reaction mixture being stirred and maintained at a constant temperature. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Alpmhir trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Alpmhir trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: It is used in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein structures.

    Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which Alpmhir trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate group with various molecular targets. The trifluoroacetate group is highly electronegative, which allows it to participate in hydrogen bonding and other non-covalent interactions. These interactions can stabilize or destabilize certain molecular structures, influencing the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic acid: A widely used reagent in organic synthesis with similar properties.

    Trifluoroacetyl chloride: Another trifluoroacetate derivative used in the synthesis of various organic compounds.

    Trifluoroethanol: A fluorinated alcohol with applications in organic synthesis and as a solvent.

Uniqueness

Alpmhir trifluoroacetate is unique due to its specific structure and the presence of the Alpmhir moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other trifluoroacetates may not be suitable.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64N12O8S.C2HF3O2/c1-7-21(4)29(34(54)45-25(36(56)57)10-8-13-42-37(39)40)48-32(52)26(17-23-18-41-19-43-23)46-31(51)24(12-15-58-6)44-33(53)28-11-9-14-49(28)35(55)27(16-20(2)3)47-30(50)22(5)38;3-2(4,5)1(6)7/h18-22,24-29H,7-17,38H2,1-6H3,(H,41,43)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H,48,52)(H,56,57)(H4,39,40,42);(H,6,7)/t21-,22-,24-,25-,26-,27-,28-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBZGDGAFZMEAV-LZVFNOIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65F3N12O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

951.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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